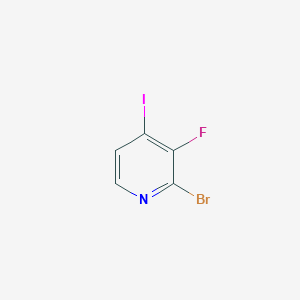

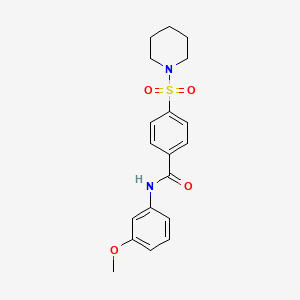

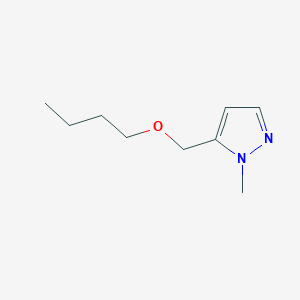

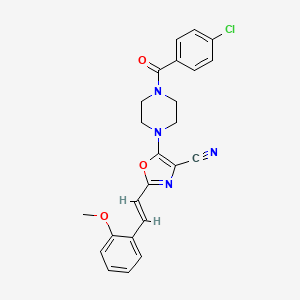

N-(3-甲氧苯基)-4-(哌啶-1-磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that can be inferred to have biological activity based on its structural similarity to other benzamide derivatives. These derivatives have been studied for various biological activities, including their affinity for dopamine receptors, anti-acetylcholinesterase activity, and tocolytic activity . The presence of a methoxyphenyl group and a piperidine moiety suggests that this compound may interact with biological targets in a manner similar to its analogs.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between a benzamide and a piperidine derivative. For instance, the synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide was achieved by treating an intermediate phthalimide with isopropylamine . Although the exact synthesis of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the coupling of a suitable methoxyphenyl benzamide with a piperidinyl sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide information on the crystalline structure, molecular geometry, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule . These analyses are crucial for understanding how the compound might interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substitution pattern on the benzamide and piperidine moieties. For example, substituting the benzamide with a bulky group or introducing an alkyl or phenyl group at the nitrogen atom can significantly affect the biological activity of the compound . The MEP surface map can provide insights into the sites of electrophilic and nucleophilic attack, which is valuable for predicting the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like methoxy and sulfonyl can affect these properties. For instance, the methoxy group may increase the solubility in organic solvents, while the sulfonyl group could enhance the compound's stability. Theoretical calculations and experimental measurements can be used to predict and determine these properties, respectively .

科学研究应用

合成和药理特性

合成了 N-(3-甲氧苯基)-4-(哌啶-1-磺酰)苯甲酰胺衍生物并评估了它们的药理特性,特别是作为选择性血清素 4 (5-HT4) 受体激动剂。这些化合物已显示出加速胃排空和增加排便频率的潜力,表明它们可用作副作用较小的新型促动力剂 (Sonda 等人,2004; Sonda 等人,2003)。这些发现突出了该化合物在解决胃肠道运动障碍中的应用。

金属配合物合成和抗菌活性

研究还探索了与苯甲酰胺衍生物(包括 N-(3-甲氧苯基)-4-(哌啶-1-磺酰)苯甲酰胺)形成的金属配合物的合成及其结构表征。已评估这些配合物对各种细菌菌株的体外抗菌活性,结果表明与游离配体相比,铜配合物表现出增强的活性 (Khatiwora 等人,2013)。此应用证明了该化合物在开发新型抗菌剂中的潜力。

神经系统应用

进一步的研究利用 N-(3-甲氧苯基)-4-(哌啶-1-磺酰)苯甲酰胺衍生物用于神经系统应用,特别是在阿尔茨海默病患者中开发血清素 1A (5-HT1A) 受体的成像探针。这些探针与正电子发射断层扫描 (PET) 结合使用,能够量化 5-HT1A 受体密度,从而深入了解阿尔茨海默病和相关认知障碍的神经生物学基础 (Kepe 等人,2006)。

抗乙酰胆碱酯酶活性

此外,已合成该化合物的类似物并评估了它们的抗乙酰胆碱酯酶活性,证明了开发抗痴呆药物的潜力。此类研究有助于更广泛地发现神经退行性疾病的有效治疗方法 (Sugimoto 等人,1990)。

未来方向

The future directions in the research of “N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” and similar compounds involve the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

N-(3-methoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-7-5-6-16(14-17)20-19(22)15-8-10-18(11-9-15)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXXEQBYFXGVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)

![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)